N-[4-(furan-2-yl)butan-2-yl]-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
The compound “N-[4-(furan-2-yl)butan-2-yl]-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide” features a 1,2,3-triazole core substituted at positions 1 and 5 with a 2-methylphenyl group and a pyridin-4-yl moiety, respectively. The carboxamide at position 4 is linked to a 4-(furan-2-yl)butan-2-yl side chain. This structural architecture combines heterocyclic motifs (triazole, pyridine, furan) known for their roles in hydrogen bonding, π-π interactions, and metabolic stability modulation.
Properties
IUPAC Name |
N-[4-(furan-2-yl)butan-2-yl]-1-(2-methylphenyl)-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-16-6-3-4-8-20(16)28-22(18-11-13-24-14-12-18)21(26-27-28)23(29)25-17(2)9-10-19-7-5-15-30-19/h3-8,11-15,17H,9-10H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYJJBGACHPMKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC(C)CCC3=CC=CO3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(furan-2-yl)butan-2-yl]-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2-furoic acid, under acidic conditions.
Formation of the Triazole Ring:
Coupling Reactions: The furan and triazole rings are then coupled with the pyridine and phenyl groups through a series of coupling reactions, such as Suzuki or Heck coupling, under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(furan-2-yl)butan-2-yl]-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione under oxidative conditions.
Reduction: The triazole ring can be reduced to form a dihydrotriazole derivative.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Furan-2,5-dione
Reduction: Dihydrotriazole derivative
Substitution: Nitrated or halogenated pyridine derivatives
Scientific Research Applications
N-[4-(furan-2-yl)butan-2-yl]-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent due to the presence of bioactive heterocyclic rings.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules and materials.
Materials Science: The compound’s unique structure can be utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(furan-2-yl)butan-2-yl]-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The furan, pyridine, and triazole rings can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. For example, the triazole ring can inhibit cytochrome P450 enzymes, while the pyridine ring can interact with nicotinic acetylcholine receptors.
Comparison with Similar Compounds
Key Observations:
1-Substituent Diversity :
- The target compound and L741-3188 share the 2-methylphenyl group at position 1, suggesting a conserved pharmacophore for target binding. In contrast, L741-3013 features a 4-fluoro-3-methylphenyl group, which may enhance lipophilicity and metabolic stability via fluorine’s electron-withdrawing effects .
L741-3188’s trifluoromethylbenzyl side chain leverages the hydrophobic and electronegative properties of CF₃, often used to improve binding affinity and metabolic resistance . L741-3013 replaces the carboxamide with a piperazine-linked methanone, adding basicity and conformational flexibility for target engagement.
Hypothetical Pharmacological Implications
- Target Compound : The furan moiety may limit metabolic stability but could enhance solubility via polar interactions. The pyridin-4-yl group may facilitate binding to nicotinic acetylcholine receptors or kinase targets.
- L741-3188 : The trifluoromethyl group likely improves hydrophobic binding and resistance to cytochrome P450 oxidation, making it a more viable candidate for in vivo studies.
- L741-3013 : The piperazine-pyridine system could enable salt bridge formation with acidic residues in targets like GPCRs or ion channels.
Methodological Considerations
Structural data for such compounds are typically validated using X-ray crystallography refined via programs like SHELXL and visualized with tools like ORTEP . These methods ensure accurate stereochemical assignments critical for structure-activity relationship (SAR) studies.
Biological Activity
N-[4-(furan-2-yl)butan-2-yl]-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring, which is known for its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The triazole moiety is known to inhibit various enzymes and receptors, leading to potential therapeutic effects. Some proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could act on receptors associated with inflammatory responses.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. For example:
These results indicate a promising potential for this compound as an anticancer agent.
Antimicrobial Activity
In addition to anticancer effects, the compound has been tested for antimicrobial activity. Preliminary results suggest effectiveness against certain bacterial strains, although further studies are necessary for conclusive evidence.
Study 1: Anticancer Efficacy
A study conducted on the efficacy of the compound against MCF-7 and HeLa cell lines demonstrated significant cytotoxicity. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase. Flow cytometry analysis confirmed these findings by showing increased sub-G1 populations indicative of apoptosis.
Study 2: Enzymatic Inhibition
Another investigation focused on the compound's ability to inhibit specific kinases involved in tumor growth. The results showed that this compound could reduce kinase activity significantly, leading to decreased cell proliferation in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
